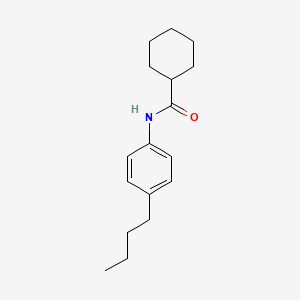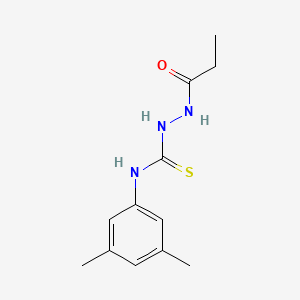
N-(4-butylphenyl)cyclohexanecarboxamide
Overview
Description
N-(4-butylphenyl)cyclohexanecarboxamide, also known as BPCA, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. BPCA is a synthetic compound that belongs to the class of amides and is typically used in laboratory experiments to study its biochemical and physiological effects.
Mechanism of Action
N-(4-butylphenyl)cyclohexanecarboxamide exerts its effects by binding to the TRPV1 receptor, which is a member of the transient receptor potential (TRP) family of ion channels. The TRPV1 receptor is involved in the transmission of pain signals and is also activated by heat, capsaicin, and other stimuli. By binding to the TRPV1 receptor, this compound can block the transmission of pain signals and reduce inflammation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit analgesic and anti-inflammatory effects in animal models of pain and inflammation. It has also been shown to reduce fever and to have a mild sedative effect. This compound has been studied as a potential treatment for various conditions, including chronic pain, osteoarthritis, and neuropathic pain.
Advantages and Limitations for Lab Experiments
N-(4-butylphenyl)cyclohexanecarboxamide has several advantages for use in laboratory experiments. It is a synthetic compound that is relatively easy to synthesize and purify. It also exhibits potent analgesic and anti-inflammatory effects, making it a useful tool for studying pain and inflammation. However, this compound has some limitations for use in laboratory experiments. It has poor solubility in water, which can make it difficult to administer in vivo. It also has a relatively short half-life, which can limit its effectiveness in some applications.
Future Directions
There are several potential future directions for research on N-(4-butylphenyl)cyclohexanecarboxamide. One area of interest is the development of more potent and selective TRPV1 agonists and antagonists based on the structure of this compound. Another area of interest is the study of the long-term effects of this compound on pain and inflammation. Additionally, this compound could be studied in combination with other drugs to determine if it has synergistic effects. Finally, this compound could be studied for its potential applications in other fields, such as materials science and catalysis.
Scientific Research Applications
N-(4-butylphenyl)cyclohexanecarboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. It has been shown to exhibit analgesic and anti-inflammatory properties and has been studied as a potential treatment for pain and inflammation.
properties
IUPAC Name |
N-(4-butylphenyl)cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO/c1-2-3-7-14-10-12-16(13-11-14)18-17(19)15-8-5-4-6-9-15/h10-13,15H,2-9H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGVIOZCZYZWKGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[5-(3-butoxyphenyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B4714771.png)
![4-(3,4-dimethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B4714779.png)

![1-(difluoromethyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4714786.png)
![2-(1,3-benzodioxol-5-yl)-5-phenyl-4-[4-(phenylthio)phenyl]-1H-imidazole](/img/structure/B4714791.png)
![2,4-bis[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-6-(1-piperidinyl)-1,3,5-triazine](/img/structure/B4714794.png)
![N-4-pyridinyl-3-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4714805.png)
![N-cyclopropyl-1-[(2-methylbenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4714809.png)
![ethyl N-[(3-methyl-1-piperidinyl)carbonyl]glycinate](/img/structure/B4714813.png)
![5-[(4-chloro-3-methyl-1H-pyrazol-1-yl)methyl]-4-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4714819.png)
![2-{[3-(isobutyrylamino)benzoyl]amino}benzamide](/img/structure/B4714833.png)
amine hydrochloride](/img/structure/B4714837.png)

![3-[5-bromo-2-(pentyloxy)phenyl]-2-cyano-N-(2-methoxy-5-methylphenyl)acrylamide](/img/structure/B4714849.png)